[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid
CAS No.: 1856021-64-1
Cat. No.: VC6467695
Molecular Formula: C8H10N2O4
Molecular Weight: 198.178
* For research use only. Not for human or veterinary use.
![[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid - 1856021-64-1](/images/structure/VC6467695.png)
Specification
CAS No. | 1856021-64-1 |
---|---|
Molecular Formula | C8H10N2O4 |
Molecular Weight | 198.178 |
IUPAC Name | 2-(3-ethoxycarbonylpyrazol-1-yl)acetic acid |
Standard InChI | InChI=1S/C8H10N2O4/c1-2-14-8(13)6-3-4-10(9-6)5-7(11)12/h3-4H,2,5H2,1H3,(H,11,12) |
Standard InChI Key | ZEKVRSHXSAQYFZ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NN(C=C1)CC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure combines a pyrazole core with two functional groups:
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Ethoxycarbonyl group (): Introduces ester functionality, enhancing lipophilicity and modulating reactivity.
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Acetic acid moiety (): Provides carboxylic acid character, enabling salt formation and hydrogen bonding .
The pyrazole ring’s aromaticity and planar geometry contribute to its stability, while substituents influence electronic distribution and intermolecular interactions.
Physicochemical Properties
Key properties derived from experimental and predicted data include:
Property | Value | Source |
---|---|---|
Density | 1.35 ± 0.1 g/cm³ (Predicted) | |
Boiling Point | 375.8 ± 22.0 °C (Predicted) | |
pKa | 3.50 ± 0.10 | |
LogP (Partition Coefficient) | 0.98 (Estimated) |
The relatively low pKa suggests moderate acidity, likely from the carboxylic acid group, while the LogP value indicates balanced lipophilicity suitable for drug-like molecules .
Synthetic Methodologies
Conventional Synthesis Routes
While direct synthesis protocols for [3-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid are sparingly documented, analogous pyrazole-acetic acid derivatives are synthesized via:
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Cyclocondensation: Reaction of hydrazine derivatives with β-keto esters or diketones under acidic conditions . For example, acetic acid-mediated cyclization of hydrazines with ethyl acetoacetate yields pyrazole cores .
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Functional Group Interconversion: Post-synthetic modification of preformed pyrazoles, such as ester hydrolysis or alkylation .
A hypothetical pathway for the target compound could involve:
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Condensation of hydrazine with ethyl 3-oxobutanoate to form the pyrazole ring.
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Alkylation with chloroacetic acid to introduce the acetic acid side chain .
One-Pot Strategies
Recent advances highlight acetic acid as a dual solvent and catalyst in one-pot syntheses. For instance, demonstrates that reacting 2,4-disubstituted--triazines with -dimethylformamide dimethylacetal (DMF-DMA) in ethanol-acetic acid mixtures efficiently yields pyrazolyl--triazine hybrids. Adapting this method could streamline the production of [3-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid by incorporating ethoxycarbonyl precursors .
Industrial and Regulatory Considerations
Supplier Landscape
Block Chemical Technology (Shanghai) Co., Ltd. is the primary global supplier, offering the compound under catalog number MFCD29911803 . Scalability remains a challenge, as no large-scale production data are available.
Future Directions
Structure-Activity Relationship (SAR) Studies
Systematic modification of the ethoxycarbonyl and acetic acid groups could optimize bioactivity. For instance, replacing the ethyl ester with a methyl group may alter metabolic stability .
Formulation Development
Encapsulation in liposomes or nanoparticles may enhance delivery to target tissues, addressing solubility limitations .
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